molecular formula C11H8F4O3 B138295 Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate CAS No. 94695-50-8

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Cat. No. B138295
CAS RN: 94695-50-8
M. Wt: 264.17 g/mol
InChI Key: KWDVJYLIAJHEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related ethyl ester compounds involves various strategies. For instance, ethyl 2-diazo-3,3,3-trifluoropropanoate undergoes 1,3-dipolar cycloadditions with alkynes to produce CF3-substituted pyrazoles . Another example is the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which was confirmed using spectroscopic techniques and tested as an insect growth regulator . Additionally, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was synthesized via a three-component condensation process .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic methods. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS techniques . The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized by IR, UV, and NMR spectroscopy and crystallized in a specific space group with defined lattice constants .

Chemical Reactions Analysis

The chemical reactions involving ethyl esters are diverse. The 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes lead to the formation of pyrazoles, which can undergo [1,5] sigmatropic rearrangements . Ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates can undergo regioselective condensation with urea to form different pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters and their derivatives are often determined using computational methods such as density functional theory (DFT). For instance, the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was studied for its molecular geometry, vibrational frequencies, and bioactivity descriptors using DFT calculations . Similarly, the molecular structure, NMR, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis of Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate were evaluated using HF and DFT calculations .

Scientific Research Applications

Polymorphic Characterization

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound closely related to Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, has been studied for its polymorphic forms. Two polymorphic forms were characterized using spectroscopic and diffractometric techniques, highlighting challenges in analytical and physical characterization. This research is crucial for understanding the solid-state properties of pharmaceutical compounds (Vogt et al., 2013).

Chemical Reactions and Derivatives

Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, structurally similar to the subject compound, have shown unique reactivity with S-methylisothiosemicarbazide hydroiodide. This reaction results in the formation of novel chemical structures, revealing the potential for diverse chemical synthesis and applications in organic chemistry (Vetyugova et al., 2018).

Stereoselective Bioreduction

A closely related compound, Ethyl 3-oxo-3-(2-thienyl) propanoate, was used in a study for stereoselective bioreduction. This process is crucial for producing key chiral intermediates for pharmaceuticals, demonstrating the compound's significance in drug synthesis and stereoselective catalysis (Ren et al., 2019).

Thermochemistry and Kinetics

Research on ethyl propanoate, a related ester, has provided insights into the thermochemistry and kinetics of unimolecular decomposition reactions. This study is essential for understanding the initiation reactions and intermediate products of esters like Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate in various chemical processes (El‐Nahas et al., 2007).

Synthesis and Anticancer Potential

The synthesis and potential anticancer applications of compounds derived from ethyl 3-hydrazinyl-3-oxopropanoate have been investigated. This research demonstrates the role of ethyl propanoate derivatives in developing novel anticancer agents (Abdel‐Aziz et al., 2013).

Photophysicochemical Properties

Studies on derivatives of ethyl coumarin-3-propanoates, which are structurally related, have explored their photophysicochemical properties. This research is significant for developing novel materials with specific light-absorbing and emitting characteristics (Kuruca et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c1-2-18-8(17)4-7(16)5-3-6(12)10(14)11(15)9(5)13/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDVJYLIAJHEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344983
Record name Ethyl 2,3,4,5-tetrafluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

CAS RN

94695-50-8
Record name Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94695-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxo-(2,3,4,5-tetrafluorophenyl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094695508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,3,4,5-tetrafluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium ethyl malonate (3.66 g, 21.5 mmol), MgCl2 (2.44 g, 25.7 mmol) and TEA (2.05 g, 20.3 mmol) were mixed in acetonitrile (70 ml) at 10-15° C. for 2.5 hr. 2,3,4,5-tetrafluorobenzoyl chloride (2.00 g, 10.3 mmol) in acetonitrile (10 ml) was added at 0° C. over 15 min followed by a second addition of TEA (0.23 g, 2.3 mmol). After allowing to warm to RT, the mixture was stirred for 16 hr. After removal of volatiles in vacculo Toluene (30 ml) was added and removed in vacuo. Following the addition of toluene (60 ml), HCl 1.5 M (40 ml) was added cautiously, ensuring the temperature did not exceed 25° C. The organic fraction was washed with HCl 1.5 M (2×25 ml) and water (2×25 ml), dried over MgSO4 and reduced to a light orange oil in vacuo ([M+1]+265, 98%).
Quantity
3.66 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.23 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.3 g of p-toluenesulphonic acid is added to an emulsion of 284.8 g of crude diethyl 2,3,4,5-tetrafluorobenzoylmalonate in 300 ml of water. The emulsion is heated to boiling for 5 hours, stirring vigorously, then it is cooled and extracted several times with methylene chloride, and the combined methylene chloride solutions are washed once with saturated NaCl solution, dried with Na2SO4, and the solvent is removed by distillation in vacuo. Fractionation of the residue under fine vacuum provides 160.2 g of ethyl 2,3,4,5-tetrafluorobenzoylacetate of boiling point 100°-110° C./0.09-0.1 mbar. Melting point 47°-49° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
284.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 40.92 g (310 mmol) of malonic acid half ethyl ester in 700 ml of dry tetrahydrofuran at -35° C. was added a stream of n-butyllithium until one equivalent was delivered. The mixture was maintained at -15° to -30° during the addition, then warmed to -5° C. treated with 10 mg of bipyridyl. The remainder of the n-butyllithium was added at this temperature until the indicator turned pink. A total of 282 ml of 2.2N n-butyllithium was added. The mixture was recooled to -78° C. and a solution of 2,3,4,5-tetrafluorobenzoyl chloride in 100 ml of dry tetrahydrofuran was added keeping the temperature constant. The reaction mixture was stirred for 45 minutes after the acid chloride addition. It was warmed to -35° C. and poured into 155 ml of 2N hydrochloric acid. To this mixture was added one liter of water and 1.5 liters of dichloromethane. The aqueous phase was separated and extracted with an additional 1.5 liters of dichloromethane. The combined organic phases were washed with sodium bicarbonate and then 1N hydrochloric acid. The dichloromethane was dried (magnesium sulfate) and concentrated to a solid which was triturated with cold pentane to give 37.8 g of 2,3,4,5-tetrafluoroβ-oxo-benzenepropanoic acid, ethyl ester, mp 63°-65° C.
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
40.92 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
10 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
282 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
155 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

Diethyl 2,3,4,5-tetrafluorobenzoylmalonate (2.9 g) and p-toluenesulfonic acid (15 mg) are added to water (5 ml), and the mixture is refluxed for 3 hours. After cooling, the reaction mixture is extracted with dichloromethane. The dichloromethane layer is washed with saturated aqueous sodium chloride solution and dried over magnesium sulfate. After distilling off the solvent under reduced pressure, the residue is purified by silica gel column chromatography (solvent, chloroform: n-hexane=1:1) to give ethyl α-(2,3,4,5-tetrafluorobenzoyl)acetate (0.8 g), m.p. 44.5°-45.5° C.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Citations

For This Compound
5
Citations
J Xu, DC Cole, CPB Chang, R Ayyad… - Journal of medicinal …, 2008 - ACS Publications
The JAK-STAT3 pathway regulates genes that are important in cell proliferation and thus is a promising target for cancer therapy. A high-throughput screening (HTS) campaign using an …
Number of citations: 53 pubs.acs.org
J Qi, F Zhang, Y Mi, Y Fu, W Xu, D Zhang, Y Wu… - European journal of …, 2011 - Elsevier
Voltage-gated Kv7/KCNQ/M-potassium channels play a pivotal role in controlling neuronal excitability. Genetic reduction of KCNQ channel activity as a result of mutations causes …
Number of citations: 54 www.sciencedirect.com
MP Wentland, RB Perni, PH Dorff… - Journal of medicinal …, 1988 - ACS Publications
A novel conformationally restricted 1-cyclopropylquinolone (1) that incorporates structural features of both ofloxacin and ciprofloxacin has been prepared. Compound 1 was found to be …
Number of citations: 35 pubs.acs.org
JP Lin, YQ Long - Chemical communications, 2013 - pubs.rsc.org
A novel one-pot synthesis of the 2-substituted 3-carboxy-4-quinolone/chromone derivatives from readily available 3-oxo-3-arylpropanoates and amides/acyl chlorides is reported, …
Number of citations: 37 pubs.rsc.org
S Liu, P Shao, Y Li, D Wang, D Hou, C Qu, X Song… - Tetrahedron, 2021 - Elsevier
Michael addition initiated ring closure reaction of barbiturate-base olefins and ethyl acetoacetate with NBS has been explored. Spirobarbiturate-dihydrofuans and dihydrofuro[2,3-d]…
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.